molecular formula C32H23N B12511222 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline

Cat. No.: B12511222
M. Wt: 421.5 g/mol
InChI Key: BEZDNLOCXZHCSM-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of naphthalene and phenyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline typically involves the reaction of naphthalene derivatives with aniline under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally related compound with different functional groups.

    9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene: Another naphthalene-based compound with distinct properties.

Uniqueness

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline stands out due to its specific arrangement of naphthalene and phenyl groups, which confer unique electronic and steric properties. These features make it particularly valuable in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C32H23N

Molecular Weight

421.5 g/mol

IUPAC Name

4-naphthalen-2-yl-N-(4-naphthalen-1-ylphenyl)aniline

InChI

InChI=1S/C32H23N/c1-2-8-27-22-28(13-12-23(27)6-1)24-14-18-29(19-15-24)33-30-20-16-26(17-21-30)32-11-5-9-25-7-3-4-10-31(25)32/h1-22,33H

InChI Key

BEZDNLOCXZHCSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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